molecular formula C18H14Cl2N4O2 B4374668 1-[2-(2-chloroanilino)-2-oxoethyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide

1-[2-(2-chloroanilino)-2-oxoethyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide

Cat. No.: B4374668
M. Wt: 389.2 g/mol
InChI Key: DTGDZHJAPJKRLY-UHFFFAOYSA-N
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Description

1-[2-(2-chloroanilino)-2-oxoethyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with chlorophenyl and amino groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chloroanilino)-2-oxoethyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-chloroanilino)-2-oxoethyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-chloroanilino)-2-oxoethyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-chloroanilino)-2-oxoethyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide: Similar in structure but with different substituents, leading to varied biological activities.

    2-amino-2’-chloro-5-nitrobenzophenone: Shares the chlorophenyl group but differs in the core structure.

Uniqueness

1-[2-(2-chloroanilino)-2-oxoethyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and amino groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(2-chloroanilino)-2-oxoethyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c19-12-5-1-3-7-14(12)21-17(25)11-24-10-9-16(23-24)18(26)22-15-8-4-2-6-13(15)20/h1-10H,11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDZHJAPJKRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CC(=N2)C(=O)NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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